molecular formula C14H24N4O4S B2703279 Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 2138253-45-7

Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B2703279
CAS No.: 2138253-45-7
M. Wt: 344.43
InChI Key: UUGCROSZHHPOGD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate: is a complex organic compound with a molecular weight of 344.43 g/mol[_{{{CITATION{{{1{tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo1,5-a .... It is characterized by its intricate molecular structure, which includes a pyrazolo[1,5-a]pyrazine core, a tert-butyl ester group, and an isopropylsulfamoyl moiety[{{{CITATION{{{_1{tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo1,5-a ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{1{tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo[1,5-a ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah03a1dcba?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo1,5-a .... The tert-butyl ester group can be introduced through esterification reactions, while the isopropylsulfamoyl group is often added via sulfamoylation reactions[{{{CITATION{{{_1{tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo1,5-a ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo1,5-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo1,5-a ....

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_1{tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo1,5-a ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines[_{{{CITATION{{{_1{tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo1,5-a ....

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different derivatives with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Tert-butyl 3-(propan-2-ylsulfamoyl)-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

  • Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

  • This compound

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the pyrazolo[1,5-a]pyrazine core and the tert-butyl ester group

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Properties

IUPAC Name

tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S/c1-10(2)16-23(20,21)12-8-15-18-7-6-17(9-11(12)18)13(19)22-14(3,4)5/h8,10,16H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGCROSZHHPOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C2CN(CCN2N=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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